1-(2-bromoethyl)-3-methyl-1H-pyrazole
Description
Historical Context and Evolution of Pyrazole (B372694) Research
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.orgnih.gov Knorr's pioneering work involved the condensation reaction of 1,3-dicarbonyl compounds with hydrazines, a method now famously known as the Knorr pyrazole synthesis. drugfuture.comchemhelpasap.com This foundational reaction provided a versatile and straightforward route to a wide array of pyrazole derivatives, opening the door for systematic investigation into their properties and reactivity.
Shortly after, in 1898, another German chemist, Hans von Pechmann, developed an alternative synthesis by reacting acetylene (B1199291) with diazomethane. wikipedia.orgwikipedia.org These classical syntheses by Knorr and von Pechmann laid the groundwork for pyrazole chemistry and remain relevant to this day. drugfuture.comuni-tuebingen.de
The 20th century witnessed a significant expansion of pyrazole research. The initial focus on synthesis and basic characterization evolved into a deeper exploration of their pharmacological potential. A pivotal moment was the discovery of the analgesic and antipyretic properties of antipyrine (B355649) (phenazone), a pyrazolone (B3327878) derivative synthesized by Knorr. wikipedia.org This discovery marked the entry of pyrazoles into medicinal chemistry and spurred the development of other drugs like metamizole (B1201355) and phenylbutazone. nih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the scaffold's presence in nature. nih.govnih.govproquest.com
Modern research continues to refine synthetic methodologies, focusing on greener, more efficient, and regioselective reactions, including microwave-assisted synthesis, multicomponent reactions, and the use of novel catalysts. ias.ac.innih.gov
| Year | Scientist(s) | Contribution |
|---|---|---|
| 1883 | Ludwig Knorr | Coined the term "pyrazole" and developed the Knorr pyrazole synthesis. wikipedia.orgdrugfuture.combritannica.com |
| 1898 | Hans von Pechmann | Developed the Pechmann pyrazole synthesis from acetylene and diazomethane. wikipedia.orgwikipedia.orguni-tuebingen.de |
| 1959 | - | Isolation of the first natural pyrazole, 1-pyrazolyl-alanine. nih.gov |
Significance of the Pyrazole Scaffold in Modern Chemical Science
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets with high affinity. nih.govresearchgate.netfrontiersin.org This versatility has led to the development of numerous successful drugs across various therapeutic areas. mdpi.comnih.gov Notable examples include the anti-inflammatory drug Celecoxib (Celebrex), the erectile dysfunction medication Sildenafil (Viagra), and the anticancer agent Crizotinib. wikipedia.orgnih.govfrontiersin.org
The significance of the pyrazole scaffold stems from several key features:
Structural Rigidity: The aromatic five-membered ring provides a stable and rigid core for orienting substituents in a defined three-dimensional space, facilitating precise interactions with biological receptors.
Hydrogen Bonding Capability: The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), enabling it to form strong interactions with biological macromolecules. nih.gov
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which is a desirable property for drug candidates. nih.gov
Synthetic Accessibility: The synthesis of substituted pyrazoles is well-established, allowing for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. ias.ac.inresearchgate.net
Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals, serving as fungicides, herbicides, and insecticides. nih.govglobalresearchonline.net In materials science, their unique electronic and coordination properties are exploited in the development of dyes, fluorescent agents, liquid crystals, and organic light-emitting diodes (OLEDs). nih.govproquest.com
Classification of Pyrazole Derivatives Based on Substitution Patterns
The versatility of the pyrazole ring allows for substitution at four positions: the two nitrogen atoms (N1) and the three carbon atoms (C3, C4, and C5). The specific substitution pattern profoundly influences the compound's physical, chemical, and biological properties. frontiersin.orgnih.gov
Pyrazole derivatives can be broadly classified based on which atoms of the ring bear substituents:
N-Substituted Pyrazoles: Alkylation, arylation, or acylation at the N1 position is a common strategy to modify a compound's properties. semanticscholar.orgmdpi.com N-substitution can impact solubility, lipophilicity, and metabolic stability. For unsymmetrical pyrazoles (where C3 and C5 substituents are different), N-alkylation can lead to two possible regioisomers, which may exhibit distinct biological activities. The compound of interest, 1-(2-bromoethyl)-3-methyl-1H-pyrazole , falls into this class as an N-alkylated derivative.
C-Substituted Pyrazoles: Substituents on the carbon atoms (C3, C4, C5) are critical for defining the molecule's interaction with its biological target. For instance, in many kinase inhibitors, specific groups at the C3 and C5 positions are essential for binding to the enzyme's active site. nih.gov Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position. globalresearchonline.net
Fused Pyrazoles: In these systems, the pyrazole ring is fused with another ring, such as a benzene (B151609) ring to form indazole, or a pyrimidine (B1678525) ring to form pyrazolo[1,5-a]pyrimidine. nih.gov These fused systems have distinct electronic properties and are found in numerous bioactive compounds. nih.gov
| Class | Description | Impact on Properties |
|---|---|---|
| N-Substituted | Substituents are attached to the N1 atom of the pyrazole ring. | Modulates solubility, lipophilicity, metabolic stability, and can resolve tautomerism. |
| C-Substituted | Substituents are attached to the C3, C4, or C5 atoms. | Crucial for target binding, potency, and selectivity. Governs reactivity (e.g., C4 for electrophilic substitution). |
| Fused Systems | The pyrazole ring is fused with one or more other rings. | Creates rigid, polycyclic structures with unique electronic and biological profiles. |
Overview of Research Trajectories for Bromoethyl-Substituted Pyrazoles
Research into bromoethyl-substituted pyrazoles, such as This compound , primarily focuses on their utility as versatile synthetic intermediates. The bromoethyl group is a reactive handle that allows for the straightforward introduction of various functional groups and the construction of more complex molecular architectures.
The dominant research trajectory for these compounds involves a two-step process:
Synthesis via N-alkylation: The most common method for preparing 1-(2-bromoethyl)pyrazoles is the N-alkylation of a pre-formed pyrazole ring. This is typically achieved by reacting the parent pyrazole (e.g., 3-methyl-1H-pyrazole) with an excess of 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. chemicalbook.comnih.gov The base deprotonates the pyrazole's N-H, creating a nucleophilic nitrogen that attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. Using an excess of 1,2-dibromoethane favors the desired mono-alkylation product over dimerization.
Subsequent Functionalization: The true value of the 1-(2-bromoethyl)pyrazole synthon lies in the reactivity of the terminal bromine atom. As a good leaving group, the bromide can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the facile extension of the ethyl side chain to incorporate functionalities such as:
Amines, to generate pyrazole-containing ethylamine (B1201723) derivatives.
Thiols, to create thioethers.
Azides, which can be further converted to triazoles or primary amines.
Cyanides, providing a route to carboxylic acids or aminomethyl derivatives.
This synthetic flexibility makes bromoethyl-substituted pyrazoles valuable building blocks in drug discovery programs. By attaching different moieties to the ethyl side chain, chemists can systematically modify a molecule's properties to optimize its pharmacological profile, including its potency, selectivity, and pharmacokinetic characteristics. For example, the synthesis of 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole, a naturally occurring compound, points to the existence of such ethyl-linked heterocyclic systems in nature. nih.govproquest.com Therefore, the research on compounds like This compound is less about the compound's own terminal activity and more about its role as a key intermediate for accessing a broader chemical space of potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQHQMRXJRIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587968 | |
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724704-85-2 | |
| Record name | 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1 2 Bromoethyl 3 Methyl 1h Pyrazole
Reactivity of the Bromoethyl Moiety
The bromoethyl group attached to the N1 position of the pyrazole (B372694) ring is the most reactive site for many chemical transformations. The presence of the electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and a prime target for nucleophiles.
Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., amines, thiols)
The primary carbon attached to the bromine atom is highly susceptible to nucleophilic attack, proceeding readily through an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgyoutube.com This pathway involves a one-step process where a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the bromide ion. leah4sci.com This reaction is efficient with a variety of strong nucleophiles.
For instance, amines and thiols, which are common nucleophiles in organic synthesis, can react with 1-(2-bromoethyl)-3-methyl-1H-pyrazole to form new carbon-nitrogen or carbon-sulfur bonds, respectively. These reactions are typically conducted in polar aprotic solvents that facilitate the SN2 pathway.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu:) | Reagent Example | Product |
|---|---|---|
| Amine (R₂NH) | Diethylamine | 1-(2-(Diethylamino)ethyl)-3-methyl-1H-pyrazole |
| Thiol (RSH) | Ethanethiol | 1-(2-(Ethylthio)ethyl)-3-methyl-1H-pyrazole |
| Azide (N₃⁻) | Sodium Azide | 1-(2-Azidoethyl)-3-methyl-1H-pyrazole |
| Cyanide (CN⁻) | Sodium Cyanide | 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide | 2-(3-Methyl-1H-pyrazol-1-yl)ethanol |
Elimination Reactions Leading to Vinyl Pyrazole Derivatives
When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to yield 3-methyl-1-vinyl-1H-pyrazole. This transformation, known as dehydrohalogenation, typically follows an E2 (bimolecular elimination) mechanism. leah4sci.com In this concerted reaction, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the bromide ion is simultaneously expelled, resulting in the formation of a double bond. nih.gov
Commonly used bases for this purpose include potassium hydroxide and sodium tert-butoxide. nih.gov The reaction conditions, such as the choice of base and solvent, are crucial in favoring elimination over the competing nucleophilic substitution reaction.
Table 2: Conditions for Elimination Reaction
| Reagent | Solvent | Product |
|---|---|---|
| Potassium Hydroxide (KOH) | Ethanol (B145695) | 3-Methyl-1-vinyl-1H-pyrazole |
| Sodium tert-butoxide (t-BuONa) | Butanol | 3-Methyl-1-vinyl-1H-pyrazole |
| Triethylamine (Et₃N) | Acetonitrile | 3-Methyl-1-vinyl-1H-pyrazole |
Alkylating Agent Characteristics and Reaction Pathways
Due to the electrophilic nature of the carbon atom bonded to the bromine, this compound functions as an effective alkylating agent. It can introduce the (3-methyl-1H-pyrazol-1-yl)ethyl group to a wide range of nucleophilic substrates. This characteristic is a direct consequence of the nucleophilic substitution pathway described previously. In this context, the molecule covalently bonds to nucleophilic sites, such as those found in biological macromolecules, which is a significant aspect of its application in medicinal chemistry. oncohemakey.com The reaction involves the formation of a new covalent bond between the nucleophile and the ethyl side chain of the pyrazole derivative.
Reactivity of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle, which imparts it with significant stability. Its reactivity is characterized by a susceptibility to electrophilic attack, while being generally resistant to nucleophilic attack unless activated by specific substituents.
Electrophilic Aromatic Substitution Potentials
The pyrazole ring can undergo electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com In the pyrazole ring, the C-4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
The existing substituents on the ring influence its reactivity. The methyl group at the C-3 position is an electron-donating group, which activates the ring and further enhances the electron density at the C-4 position, making substitution at this site more favorable.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Potential Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-(2-Bromoethyl)-3-methyl-4-nitro-1H-pyrazole |
| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-1-(2-bromoethyl)-3-methyl-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 1-(4-Acyl-3-methyl-1H-pyrazol-1-yl)ethan-1-one |
Nucleophilic Attack on the Pyrazole Core
Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally unfavorable. The pyrazole ring is an electron-rich, π-excessive system, which repels approaching nucleophiles. Attack by a nucleophile on the ring carbons is energetically disfavored because it would require the disruption of the aromatic system to form a high-energy, negatively charged intermediate (a Meisenheimer complex). libretexts.org
For nucleophilic aromatic substitution to occur, the pyrazole ring typically requires the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions relative to a leaving group. libretexts.org Since this compound contains an electron-donating methyl group and lacks any strong electron-withdrawing substituents on the ring, it is not susceptible to nucleophilic attack on its aromatic core under normal conditions.
Influence of Substituents on Ring Reactivity
The reactivity of the pyrazole ring in this compound is significantly influenced by the electronic and steric effects of its substituents: the methyl group at the C3 position and the 2-bromoethyl chain at the N1 position.
The methyl group at the C3 position is an electron-donating group. This property increases the electron density of the pyrazole ring, which in turn can modulate the acidity of the pyrrole-like NH group and the basicity of the pyridine-like nitrogen atom. mdpi.comnih.gov Generally, electron-donating groups are known to increase the basicity of the pyrazole ring. mdpi.com This enhanced nucleophilicity can affect the regioselectivity of electrophilic substitution reactions.
The bromoethyl chain at the N1 position primarily exerts its influence through steric hindrance and by serving as a reactive site for further functionalization. While the bromoethyl group itself is not directly attached to the pyrazole ring's carbon atoms, its presence can sterically hinder the approach of reagents to the adjacent N2 and C5 positions. The primary reactivity associated with this chain is the susceptibility of the carbon atom bonded to the bromine to nucleophilic attack, a key feature in diversification strategies.
The inherent reactivity of the pyrazole ring itself also plays a crucial role. The C4 position is generally the most nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.net Conversely, the C5 position is the most electrophilic due to its proximity to the sp2 hybridized nitrogen atom, making the C5 proton the most acidic and prone to deprotonation and subsequent functionalization. researchgate.net The N2 nitrogen, with its lone pair of electrons, acts as a Lewis basic site and can direct C-H functionalization reactions. researchgate.net
Interactive Data Table: Influence of Substituents on Pyrazole Ring Reactivity
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methyl Group | C3 | Electron-donating | Increases electron density of the ring, potentially enhancing basicity. mdpi.com |
| Bromoethyl Chain | N1 | Steric hindrance | Can sterically hinder reactions at the N2 and C5 positions. |
| Bromoethyl Chain | N1 | Reactive site | The C-Br bond is a key site for nucleophilic substitution. |
Diversification Strategies via Functional Group Interconversions
The 2-bromoethyl group on the N1 position of the pyrazole ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic and readily undergoes reaction with nucleophiles.
A prominent example of this transformation is cyanation , where the bromine atom is displaced by a cyanide ion (CN⁻) to form a nitrile. This reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent. The resulting nitrile functionality is a valuable synthetic intermediate that can be further transformed into carboxylic acids, amines, or amides. The synthesis of pyrazole derivatives containing nitrile groups has been explored through various multicomponent reactions, highlighting the importance of this functional group in building complex molecular architectures. nih.govacs.orgmdpi.com
Beyond cyanation, the bromoethyl group can react with a wide array of nucleophiles, including:
Amines: to introduce amino groups.
Thiols: to form thioethers.
Azides: to generate azido (B1232118) compounds, which can be subsequently reduced to primary amines or used in cycloaddition reactions.
These transformations allow for the synthesis of a diverse library of pyrazole derivatives with varied physicochemical properties and potential biological activities.
Interactive Data Table: Functional Group Interconversions of the Bromoethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |
| Thiol | Sodium Thiolate (RSNa) | Thioether (-SR) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
While this compound itself does not have other modifiable ring substituents, the pyrazole scaffold allows for the introduction and subsequent modification of various functional groups. A common and important transformation in pyrazole chemistry is the reduction of a nitro group (NO₂) to an amino group (NH₂).
The nitration of pyrazoles typically occurs at the C4 position. researchgate.net The resulting 4-nitropyrazole derivative can then be reduced to the corresponding 4-aminopyrazole. This reduction is a crucial step in the synthesis of many biologically active compounds, as the amino group can serve as a key pharmacophore or as a point for further derivatization. mdpi.com
Standard reduction methods include:
Catalytic hydrogenation: using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Chemical reduction: using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄).
The synthesis of aminopyrazoles from nitropyrazoles is a well-established and versatile method for introducing a key functional group onto the pyrazole ring. beilstein-journals.orgchim.itnih.gov For instance, the thermolysis of an ortho-azidonitro pyrazole derivative in acetic acid surprisingly led to the reduction of the azido group to an amino group, showcasing an unconventional transformation. mdpi.com
Advanced Reaction Methodologies Applied to Pyrazole Derivatives
Transition-metal catalysis has become an indispensable tool for the functionalization of pyrazole derivatives, offering efficient and selective methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional methods.
Palladium-catalyzed cross-coupling reactions are particularly prominent in pyrazole chemistry. researchgate.netresearchgate.netjocpr.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups onto the pyrazole ring, typically at positions that have been pre-functionalized with a halogen. While direct C-H functionalization is becoming more common, these cross-coupling reactions remain a cornerstone of pyrazole synthesis. researchgate.net
Other transition metals like rhodium and copper are also employed in pyrazole functionalization. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been developed for the synthesis of fused pyrazole systems. researchgate.net
Interactive Data Table: Examples of Transition-Metal-Catalyzed Reactions on Pyrazoles
| Reaction Type | Metal Catalyst | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C (Aryl-Aryl) |
| Heck Coupling | Palladium (Pd) | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (Aryl-Alkynyl) |
| C-H Annulation | Rhodium (Rh) | C-C |
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyrazoles, avoiding the need for pre-functionalization (e.g., halogenation) of the ring. rsc.orgrsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.
The regioselectivity of C-H activation on the pyrazole ring is influenced by the inherent electronic properties of the ring and the directing ability of substituents. As mentioned, the C5-H bond is the most acidic and often the most reactive site for deprotonation-based C-H functionalization. researchgate.net The N2 nitrogen can also act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the C5 position. researchgate.net
Palladium and rhodium are commonly used catalysts for pyrazole C-H activation. researchgate.netnih.gov For instance, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyrazole ring. nih.govnih.gov These methods provide a more efficient and environmentally friendly alternative to traditional cross-coupling reactions.
The development of C-H activation strategies has significantly expanded the toolbox for the synthesis of complex pyrazole-containing molecules, enabling the late-stage functionalization of pyrazole cores in a highly regioselective manner. researchgate.net
Cycloaddition Reactions Involving Pyrazole Derivatives
The vinyl derivative, 3-methyl-1-vinyl-1H-pyrazole, obtained from this compound, is an excellent substrate for cycloaddition reactions. nih.gov These reactions are fundamental in heterocyclic chemistry for constructing more complex molecular architectures. chim.itorganic-chemistry.orgmdpi.com The electron-rich double bond of the vinyl group readily participates as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.comnih.gov
A key example is the reaction of vinylpyrazoles with nitrile imines. This [3+2] cycloaddition, also known as the Huisgen cyclization, is a powerful method for synthesizing new, highly substituted pyrazole or pyrazoline rings. nih.gov The reaction proceeds by the addition of the 1,3-dipole (nitrile imine) across the double bond of the vinylpyrazole.
Furthermore, vinylpyrazoles can react with reagents like chloroform (B151607) under phase-transfer catalysis (PTC) conditions to form dichlorocyclopropane derivatives. For instance, the reaction of a vinylpyrazole with chloroform and sodium hydroxide can yield a pyrazole substituted with a dichlorocyclopropyl group. nih.gov This transformation demonstrates the versatility of the vinyl group in participating in cycloaddition with carbenes.
Table 2: Cycloaddition Reactions of Vinyl Pyrazole Intermediates
| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product Class | Reference |
| Vinylpyrazole | Nitrile Imine | 1,3-Dipolar [3+2] Cycloaddition | Varies | Substituted Pyrazolines/Pyrazoles | nih.gov |
| Vinylpyrazole | Chloroform (CHCl₃) | Dichlorocyclopropanation | Sodium Hydroxide (NaOH), PTC | Dichlorocyclopropyl-pyrazoles | nih.gov |
Free-Radical Polymerizations Involving Vinyl Pyrazole Intermediates
The conversion of this compound to its vinyl derivative is crucial for its application in polymer science. nih.gov 1-Vinylpyrazole is known to undergo polymerization via a free-radical mechanism, typically initiated by azo compounds like azobisisobutyronitrile (AIBN). nih.gov
The polymerization of neat 1-vinylpyrazole can be vigorous, proceeding almost explosively. However, the reaction is well-controlled when performed in a dilute solution, such as in benzene (B151609). nih.gov Under these conditions, 1-vinylpyrazole polymerizes cleanly to yield high molecular weight polymers, with reported weights ranging from 150,000 to 330,000 g/mol . nih.gov
The rate and extent of polymerization are influenced by the substituents on the vinyl group. Steric hindrance from heavier substitution can slow down the polymerization process. nih.gov The resulting poly(1-vinylpyrazole) is a polymer with pyrazole rings as pendant groups, which can impart unique properties such as thermal stability and coordinating ability with metal ions.
Table 3: Research Findings on Free-Radical Polymerization of 1-Vinylpyrazole
| Monomer | Initiator | Solvent | Key Finding | Resulting Polymer | Reference |
| 1-Vinylpyrazole | Azo Initiator | Benzene (dilute) | Controlled polymerization to high molecular weight | Poly(1-vinylpyrazole) (MW: 150,000-330,000) | nih.gov |
| 1-Vinylpyrazole | Azo Initiator | Neat (no solvent) | Polymerization can be almost explosive | Poly(1-vinylpyrazole) | nih.gov |
Spectroscopic and Computational Characterization of 1 2 Bromoethyl 3 Methyl 1h Pyrazole Analogues
Spectroscopic Techniques for Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For pyrazole (B372694) derivatives, the IR spectrum reveals key vibrational modes. For instance, the N-H stretching vibrations in pyrazole rings typically appear in the region of 3341–3353 cm⁻¹. Aromatic C=C stretching is confirmed by intense peaks between 1591–1574 cm⁻¹, while C=N stretching vibrations are observed in the 1477–1463 cm⁻¹ range. In halogenated aminopyrazole derivatives, characteristic bands for C-N stretching are found at 1217–1213 cm⁻¹ (aromatic) and 1192–1100 cm⁻¹ (aliphatic). researchgate.net The pyrazole nucleus itself shows absorption bands in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. researchgate.net For a bromo-substituted compound like 1-(2-bromoethyl)-3-methyl-1H-pyrazole, a characteristic C-Br stretching vibration would be expected in the fingerprint region, typically between 750 and 500 cm⁻¹.
Table 1: Typical Infrared Absorption Frequencies for Pyrazole Analogues
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H (in pyrazole ring) | Stretching | 3341–3353 |
| Aromatic C=C | Stretching | 1591–1574 |
| C=N | Stretching | 1477–1463 |
| Aromatic C-N | Stretching | 1217–1213 |
| Aliphatic C-N | Stretching | 1192–1100 |
| Pyrazole Ring | Stretching | 1420–1402, 1189–1071 |
| C-Br | Stretching | 750–500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of a substituted pyrazole, the chemical shifts and coupling patterns of the protons on the pyrazole ring are characteristic. For example, in 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, the proton at position 3 of the pyrazole ring appears as a singlet at 6.42 ppm. nih.gov The methyl group protons typically resonate as a singlet at a lower chemical shift, for instance, at 2.23 ppm in the same compound. nih.gov For this compound, one would expect to see signals for the methyl group, the two protons on the pyrazole ring, and the two methylene (B1212753) groups of the bromoethyl chain, with distinct chemical shifts and coupling patterns.
The ¹³C NMR spectrum provides information on the carbon skeleton. In pyrazole derivatives, the carbon atoms of the pyrazole ring and any substituents give rise to characteristic signals. For instance, in 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, the methyl carbon appears at 10.82 ppm, while the tertiary carbon of the pyrazole ring is observed at 105.06 ppm. nih.gov The quaternary carbons of the pyrazole ring in this molecule resonate at 140.27 and 145.89 ppm. nih.gov
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues
| Group | Nucleus | Expected Chemical Shift Range (ppm) |
| Pyrazole Ring Protons | ¹H | 6.0 - 8.0 |
| -CH₃ on Pyrazole | ¹H | 2.2 - 2.5 |
| -CH₂-Br | ¹H | 3.4 - 3.8 |
| -CH₂-N | ¹H | 4.0 - 4.5 |
| Pyrazole Ring Carbons | ¹³C | 100 - 150 |
| -CH₃ on Pyrazole | ¹³C | 10 - 15 |
| -CH₂-Br | ¹³C | 25 - 35 |
| -CH₂-N | ¹³C | 45 - 55 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The presence of bromine in this compound is readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br have nearly equal natural abundance), which results in two molecular ion peaks (M+ and M+2) of almost equal intensity.
The fragmentation of halogen-containing compounds often involves the loss of the halogen atom or a hydrohalic acid. dntb.gov.ua For this compound, common fragmentation pathways would likely involve the cleavage of the C-Br bond to form a stable carbocation, or the loss of a bromoethyl radical. Fragmentation of the pyrazole ring itself can also occur.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly available, the structure of a closely related analogue, ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, has been determined. nih.gov
In this analogue, the pyrazole ring is nearly planar with the attached benzene (B151609) ring. nih.gov The crystal packing is stabilized by weak π–π stacking interactions and intermolecular C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov Such analyses provide invaluable data for understanding the solid-state conformation and non-covalent interactions that govern the crystal lattice. The crystal system for this analogue was determined to be monoclinic. nih.gov Studies on other pyrazole derivatives have revealed various crystal systems, including triclinic and orthorhombic, depending on the substituents. researchgate.netresearchgate.net
Table 3: Crystallographic Data for a 1-(2-Bromoethyl)-pyrazole Analogue
| Parameter | Value |
| Compound | Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
| Formula | C₁₅H₁₇BrN₂O₃ |
| Crystal System | Monoclinic |
| a (Å) | 24.691 |
| b (Å) | 6.7678 |
| c (Å) | 17.884 |
| β (°) | 97.184 |
| V (ų) | 2965.1 |
Data from reference nih.gov
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry provides a theoretical framework to complement experimental findings. These methods allow for the calculation of molecular properties that can be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, energies, and other properties. For pyrazole derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. nih.govjocpr.com
These calculations also yield insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can be used to simulate vibrational (IR) and NMR spectra, which can aid in the interpretation of experimental data. nih.govjocpr.com Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing crucial insights into the conformational stability of this compound and its analogues. researchgate.netnih.gov These simulations model the interactions between atoms and molecules, allowing researchers to observe how a compound might behave in a biological system, such as the active site of a protein. nih.gov
The primary goal of MD simulations in this context is to assess the stability of the ligand-protein complex and analyze the conformational changes of the ligand within the binding pocket. researchgate.net A typical simulation is performed using software packages like Gromacs. nih.gov The process involves placing the docked compound into a simulated aqueous environment and running the simulation for a significant period, often up to 100 nanoseconds, to allow the system to reach equilibrium. nih.gov
A key metric for analyzing the stability of the simulation is the Root Mean Square Deviation (RMSD). The RMSD of the protein and ligand are calculated over the course of the simulation. A stable system is indicated by the RMSD values reaching a plateau and exhibiting minimal fluctuations. nih.gov For example, an analysis might show that a pyrazole analogue stabilizes within the active site after 10 nanoseconds, with deviations of less than 0.1 nm for the remainder of the simulation, indicating a stable binding conformation. nih.gov This analysis confirms that the binding mode predicted by initial docking studies is likely to be maintained over time. researchgate.net
Table 1: Illustrative RMSD Data from a Molecular Dynamics Simulation of a Pyrazole Analogue-Protein Complex
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | System Stability |
| 0 | 0.0 | 0.0 | Initial State |
| 10 | 1.2 | 0.5 | Stabilizing |
| 20 | 1.5 | 0.7 | Stabilizing |
| 40 | 1.8 | 0.8 | Reaching Equilibrium |
| 60 | 2.0 | 0.9 | Fluctuating |
| 80 | 1.9 | 0.8 | Equilibrated |
| 100 | 2.0 | 0.8 | Stable |
Quantum Chemical Investigations of Reactivity Indices
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound analogues. researchgate.netresearchgate.net These computational studies provide insights into the molecule's behavior in chemical reactions by calculating various reactivity indices. asrjetsjournal.org Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests a more reactive molecule, as it can be more easily excited. nih.gov
From these frontier orbital energies, several global reactivity descriptors can be calculated:
Electronic Chemical Potential (μ): This describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov
Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (ELUMO - EHOMO) / 2. asrjetsjournal.orgnih.gov
Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). nih.gov
These indices are invaluable for comparing the reactivity of different pyrazole analogues and predicting their interaction behavior. ufms.br For instance, a pyrazole derivative with a lower chemical hardness and higher electrophilicity index would be predicted to be more reactive. nih.gov
Table 2: Calculated Quantum Chemical Reactivity Parameters for Pyrazole Analogues (Illustrative Data)
| Compound | EHOMO (eV) | ELUMO (eV) | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
| Analogue A | -6.15 | -1.03 | 2.56 | -3.59 | 2.52 |
| Analogue B | -6.10 | -0.94 | 2.58 | -3.52 | 2.40 |
| Analogue C | -6.21 | -1.15 | 2.53 | -3.68 | 2.67 |
| Analogue D | -5.98 | -0.89 | 2.55 | -3.44 | 2.31 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involved in the synthesis of pyrazole derivatives. numberanalytics.commdpi.com Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. smu.edumdpi.com
This analysis is crucial for understanding reaction pathways, such as the nucleophilic substitution (SN2) reaction that could be involved in synthesizing this compound from 3-methyl-1H-pyrazole and a bromoethylating agent. mdpi.com Computational models can calculate the activation energy barrier by determining the energy difference between the reactants and the transition state. A lower activation barrier indicates a more favorable reaction pathway. mdpi.com
These studies can also clarify regioselectivity and stereoselectivity. For cycloaddition reactions used to form pyrazole rings, computational analysis can determine whether the reaction proceeds through a concerted or stepwise mechanism and predict the most likely isomeric product. numberanalytics.com By examining the geometry and electronic properties of the transition state, chemists can gain a detailed, atom-by-atom understanding of bond-forming and bond-breaking processes. smu.edursc.org
Table 3: Summary of Computational Findings for a Hypothetical SN2 Reaction Pathway
| Parameter | Reactants | Transition State | Products |
| Relative Energy (kcal/mol) | 0.0 | +18.5 | -12.0 |
| C-N Bond Distance (Å) | N/A | 2.15 | 1.47 |
| C-Br Bond Distance (Å) | 1.94 | 2.25 | N/A |
| Key Finding | Initial state | Highest energy point | Stable final product |
Molecular Docking Studies for Interaction Analysis
Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.netnih.gov For analogues of this compound, docking studies are essential for predicting their binding modes and affinities to specific biological targets, such as kinases or other enzymes. researchgate.netbiointerfaceresearch.comnih.gov
Using software like AutoDock, a series of pyrazole derivatives can be docked into the active site of a target protein. nih.govresearchgate.net The program then calculates various binding poses and scores them based on a function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most probable binding mode. nih.gov
The results of docking studies provide detailed information about the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, a docking study might reveal that the pyrazole core forms a critical hydrogen bond with a specific amino acid residue (e.g., Leu730), while a substituted phenyl ring engages in hydrophobic interactions with other residues like Ala756 and Val804. nih.gov This information is fundamental for understanding the molecular basis of the compound's activity and for guiding further structural modifications to improve binding affinity. biointerfaceresearch.com
Table 4: Example Molecular Docking Results for Pyrazole Analogues with a Target Protein
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| Analogue A | -8.5 | 2.5 | LEU730, TYR806 |
| Analogue B | -9.2 | 1.1 | LEU730, VAL804, ALA756 |
| Analogue C | -7.8 | 5.4 | TYR806, PHE780 |
| Analogue D | -9.5 | 0.8 | LEU730, VAL804, TYR806 |
In Silico Modeling for Structure-Activity Relationship (SAR) Insights
In silico modeling is a cornerstone of modern drug discovery, providing critical insights into the Structure-Activity Relationship (SAR) of a series of compounds like pyrazole analogues. nih.govej-chem.org SAR studies aim to correlate specific structural features of molecules with their biological activity. researchgate.net A primary method used is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netsemanticscholar.org
QSAR modeling involves calculating a set of molecular descriptors for each compound in a series. These descriptors can quantify various physicochemical properties, such as hydrophobicity (logP), molecular weight, surface area, and electronic properties. researchgate.net A mathematical model is then generated to establish a statistical correlation between these descriptors and the observed biological activity (e.g., IC50 values). ej-chem.orgsemanticscholar.org
For example, a QSAR study on pyrazole analogues might reveal that inhibitory activity against a particular enzyme is positively correlated with the hydrophobicity of a substituent at a specific position and negatively correlated with its steric bulk. researchgate.net Such a model, often expressed as a linear equation, allows researchers to predict the activity of novel, unsynthesized compounds and to prioritize the synthesis of analogues with the highest potential for potent activity. nih.govnih.gov These insights are invaluable for rationally designing more effective molecules. nih.gov
Table 5: Conceptual QSAR Model for Pyrazole Analogues
| Compound | LogP (Hydrophobicity) | Surface Area (Ų) | Observed Activity (pIC50) | Predicted Activity (pIC50) |
| Analogue A | 2.5 | 350 | 6.5 | 6.4 |
| Analogue B | 3.1 | 380 | 7.1 | 7.0 |
| Analogue C | 2.2 | 340 | 6.1 | 6.2 |
| Analogue D | 3.5 | 400 | 7.5 | 7.4 |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Bromoethyl Pyrazoles
Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents, which pose significant challenges to sustainable chemistry. benthamdirect.comresearchgate.net The future of synthesizing bromoethyl pyrazoles lies in the adoption of greener, more efficient methodologies that are atom-economical, energy-efficient, and environmentally benign. nih.gov
Recent advancements in green chemistry offer promising alternatives to conventional protocols. benthamdirect.comnih.gov Techniques such as microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools for accelerating organic reactions. benthamdirect.comrsc.orgrsc.org Microwave irradiation can significantly reduce reaction times, often leading to higher yields and better selectivity compared to conventional heating. benthamdirect.comresearchgate.netdergipark.org.tr Similarly, ultrasound-assisted synthesis enhances reaction rates through acoustic cavitation, providing an energy-efficient method for chemical transformations. researchgate.netasianpubs.orgnumberanalytics.com The application of these techniques to the synthesis of 1-(2-bromoethyl)-3-methyl-1H-pyrazole could offer substantial improvements in efficiency and sustainability.
| Synthesis Technique | Traditional Method | Sustainable Alternative | Key Advantages of Sustainable Alternative |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption, improved yields. benthamdirect.comnumberanalytics.com |
| Solvents | Toxic organic solvents (e.g., DMF, toluene) | Water, ethanol (B145695), ionic liquids, or solvent-free conditions | Reduced environmental impact, improved safety. researchgate.netnih.govthieme-connect.com |
| Catalysts | Homogeneous acid/base catalysts | Heterogeneous, recyclable catalysts (e.g., nanocatalysts) | Ease of separation, reusability, reduced waste. researchgate.netnih.gov |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions | Increased efficiency, atom economy, reduced waste generation. researchgate.net |
Exploration of Underexplored Reactivity Pathways and Mechanistic Insights
The unique structure of this compound, featuring both a nucleophilic pyrazole ring and an electrophilic bromoethyl side chain, presents a rich landscape for exploring novel reactivity. The pyrazole ring itself has distinct reactive positions; electrophilic substitution is favored at the C4 position, while nucleophilic attacks tend to occur at C3 and C5. rsc.org The interplay between the pyrazole core and the bromoethyl group could lead to unique intramolecular reactions or complex transformations that have yet to be explored.
Future research should focus on:
Intramolecular Cyclizations: Investigating conditions that promote the cyclization of the bromoethyl chain onto the pyrazole ring or a substituent at the C5 position to generate novel fused heterocyclic systems.
Domino Reactions: Designing one-pot reaction sequences where the bromoethyl group first reacts with a nucleophile, followed by a subsequent transformation involving the pyrazole ring.
Metal-Catalyzed Cross-Coupling: Utilizing the bromoethyl moiety as a handle for various cross-coupling reactions to introduce complex molecular fragments.
Mechanistic Studies: Employing kinetic studies, isotopic labeling, and computational analysis to gain a deeper understanding of the reaction mechanisms. These insights are crucial for optimizing reaction conditions and predicting the outcomes of new transformations.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an essential tool for modern organic synthesis, offering insights that can accelerate the discovery and optimization of new reactions. eurasianjournals.comresearchgate.net For a molecule like this compound, computational modeling can play a pivotal role in predicting its synthesis and reactivity.
Predictive Synthesis: Machine learning algorithms, trained on vast databases of known reactions, are increasingly capable of predicting suitable reaction conditions, including catalysts, solvents, and temperature. nih.gov These models can be used to identify optimal and sustainable synthetic routes for bromoethyl pyrazoles, minimizing the need for extensive empirical screening. nih.govacs.org Neural network models can recommend the most suitable context for a given organic transformation with high accuracy. nih.gov
Reactivity and Mechanistic Analysis: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed information about the electronic structure, molecular orbitals, and potential energy surfaces of the molecule. eurasianjournals.comresearchgate.net This allows researchers to:
Predict the most likely sites for electrophilic and nucleophilic attack.
Model transition states to understand reaction barriers and mechanisms.
Simulate spectroscopic data (NMR, IR) to aid in structural characterization. researchgate.net
Explore the conformational dynamics of the molecule through molecular dynamics simulations. eurasianjournals.com
By combining machine learning approaches with reaction network analysis, it's possible to predict not only the final products but also the entire reaction pathway, including intermediates. rsc.orgrsc.org
| Computational Tool | Application for this compound | Potential Impact |
| Machine Learning/AI | Predict optimal synthetic conditions (catalyst, solvent, temp.). nih.gov | Accelerates route development; reduces experimental effort. youtube.com |
| Density Functional Theory (DFT) | Elucidate electronic structure; model reaction mechanisms and transition states. eurasianjournals.com | Provides fundamental understanding of reactivity; guides rational design of new reactions. |
| Molecular Dynamics (MD) | Simulate conformational behavior and interactions with other molecules. eurasianjournals.com | Informs on steric accessibility and dynamic behavior in solution. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. mdpi.comnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.govscilit.com The integration of flow chemistry for the synthesis of this compound could lead to more efficient, reproducible, and safer manufacturing processes. mdpi.com
Automated synthesis platforms can combine flow reactors with robotic systems for reagent handling, purification, and analysis. nih.gov Such platforms enable the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries for screening purposes. researchgate.netresearchgate.net The SynFini™ platform, for instance, uses AI to design synthetic routes and robotics to execute and test them, drastically reducing the development cycle from weeks to days. youtube.com Applying this technology would allow for the high-throughput synthesis of derivatives of this compound, where the bromoethyl group is systematically reacted with a diverse range of nucleophiles.
This automated approach facilitates:
Rapid Reaction Optimization: High-throughput screening of reaction parameters (temperature, residence time, stoichiometry).
Library Synthesis: Automated generation of a large number of analogs for structure-activity relationship (SAR) studies.
On-Demand Production: Flexible and efficient synthesis of required quantities of the target compound without the need for large-scale batch reactors. youtube.com
Design of Next-Generation Pyrazole-Based Chemical Tools for Fundamental Research
The inherent structural features of pyrazoles make them an attractive scaffold for the development of chemical tools to probe biological systems. academicstrive.comnih.gov The versatility of this compound makes it an excellent starting point for designing next-generation research tools.
Fluorescent Probes: By attaching a fluorophore to the pyrazole scaffold, it is possible to create probes for bioimaging applications. nih.gov The pyrazole moiety can be functionalized to act as a receptor for specific ions or molecules, allowing for real-time monitoring of biological processes within living cells. nih.gov The synthetic versatility of pyrazoles is a key advantage in designing such probes. nih.gov
Chemical Probes and Inhibitors: The bromoethyl group can be used to covalently link the pyrazole scaffold to biological targets, such as enzymes or receptors. This is a powerful strategy for identifying and validating new drug targets. Pyrazole-based inhibitors are being actively investigated for their potential to modulate biological pathways implicated in diseases like cancer. ontosight.airsc.orgmdpi.com By designing derivatives of this compound, researchers can create libraries of compounds to screen for specific biological activities, contributing to fundamental research and early-stage drug discovery. ontosight.ainih.gov
The development of these chemical tools involves a multidisciplinary approach that combines synthetic chemistry with computational modeling, biochemistry, and cell biology to optimize potency, selectivity, and cell permeability. eurasianjournals.comontosight.ai
Q & A
Q. What are the optimized synthetic routes for 1-(2-bromoethyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis typically involves alkylation of 3-methyl-1H-pyrazole with 1,2-dibromoethane under basic conditions. Key variables include solvent choice (e.g., DMF or THF), temperature (0–50°C), and stoichiometry. For example, describes a related pyrazole derivative synthesized via azide coupling in methylene chloride at 50°C, achieving 96% yield with TLC monitoring and flash chromatography purification. Adjusting equivalents of reagents (e.g., azido(trimethyl)silane) and acid catalysts (e.g., trifluoroacetic acid) can mitigate side reactions like over-alkylation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity and substituent positions. For instance, in , NMR resolved pyrazole ring protons (δ 7.74 ppm) and bromoethyl chain signals (δ 5.14 ppm for CH). Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~600 cm), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 349.0169 for a brominated analog) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during the synthesis of derivatives?
Regioselectivity in pyrazole systems is influenced by electronic and steric factors. For example, highlights the use of bulky directing groups (e.g., trityl) to control substitution at the N1 position. Computational methods (DFT) can predict reactive sites, while experimental strategies like microwave-assisted synthesis ( ) reduce competing pathways by accelerating desired reactions .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxicity) may arise from impurities or assay variability. notes that the title compound is an intermediate for Lp-PLA2 inhibitors, but impurities from incomplete bromoethyl chain elimination can skew results. Rigorous HPLC purity checks (>98%) and dose-response studies are critical .
Q. What mechanistic insights explain the bromoethyl group’s role in enhancing electrophilic reactivity?
The bromoethyl group acts as a leaving group in nucleophilic substitution (S2) reactions. demonstrates its utility in forming triazole hybrids via azide-alkyne cycloaddition. Kinetic studies (e.g., variable-temperature NMR) reveal that steric hindrance from the 3-methyl group slows substitution, favoring controlled functionalization .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying storage conditions?
Conduct accelerated degradation studies in solvents (e.g., DMSO, water) at 25°C and 40°C, monitoring via NMR for decomposition products (e.g., ethylene elimination). ’s protocol for dry-load purification (using Celite) minimizes hydrolytic degradation during storage .
Q. What computational tools are recommended for predicting the reactivity of bromoethyl-substituted pyrazoles?
Q. Why do crystallographic data for similar pyrazole derivatives show divergent bond angles, and how does this impact reactivity?
Crystal packing effects (e.g., π-π stacking in ) can distort bond angles. For this compound, the dihedral angle between the pyrazole ring and bromoethyl chain (e.g., 85.2° in ) influences steric accessibility. Single-crystal X-ray diffraction (SC-XRD) is advised to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
